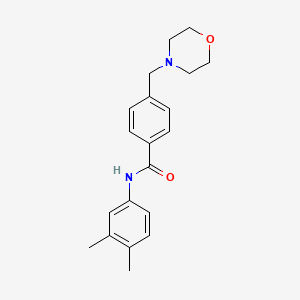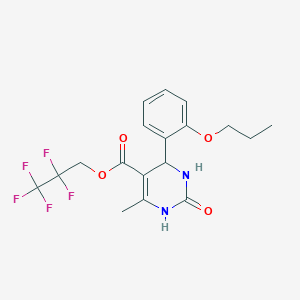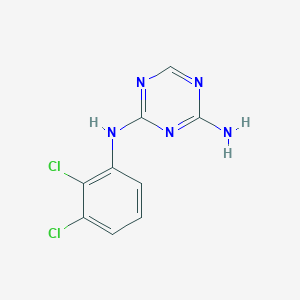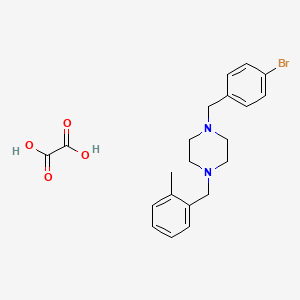![molecular formula C20H18ClN3O3S B4968932 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine, also known as CTN-10, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
作用机制
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including inducing apoptosis, inhibiting tumor growth, and reducing the aggregation of amyloid-beta and alpha-synuclein proteins. Additionally, 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine also has some limitations, including its potential toxicity and limited bioavailability.
未来方向
There are several future directions for 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine research, including further investigation of its potential use in treating various diseases, such as cancer and neurological disorders. Additionally, future research could focus on optimizing the synthesis method of 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine to improve its bioavailability and reduce its potential toxicity. Furthermore, 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine could be used as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.
合成方法
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with 4-nitroaniline in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to yield 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine.
科学研究应用
1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has been studied for its potential use in treating various diseases, including cancer and neurological disorders. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. 1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
属性
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-2-7-16-17(12-13)28-19(18(16)21)20(25)23-10-8-22(9-11-23)14-3-5-15(6-4-14)24(26)27/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLRGQRCJBEUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-6-methyl-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanol](/img/structure/B4968867.png)


![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4968908.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968925.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)

![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)